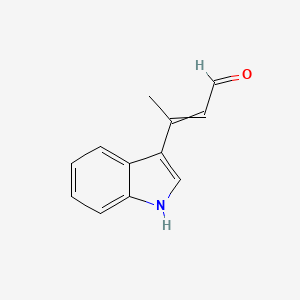
4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core with a fluorophenyl substituent at the 4-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-chloroquinoline.
Formation of Intermediate: The 4-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with 2-chloroquinoline to form an intermediate.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the quinoline core.
Methylation: Finally, the quinoline core is methylated at the 1-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals.
4-Fluoroamphetamine: A psychoactive compound with stimulant properties.
4-Fluorobenzylamine: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(4-Fluorophenyl)-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group at specific positions makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
862191-01-3 |
|---|---|
Molekularformel |
C16H12FNO |
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C16H12FNO/c1-18-15-5-3-2-4-13(15)14(10-16(18)19)11-6-8-12(17)9-7-11/h2-10H,1H3 |
InChI-Schlüssel |
JPVHUEGMZQQGLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
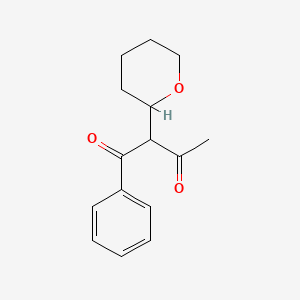
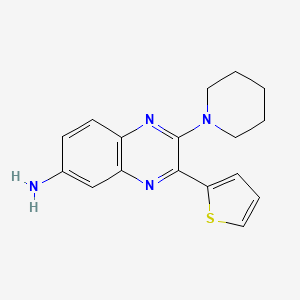
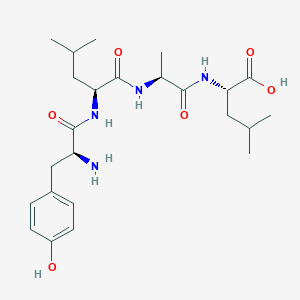
![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
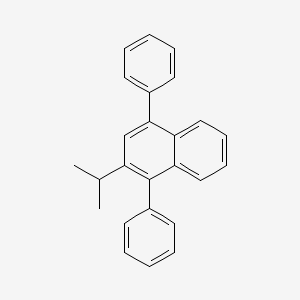
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
